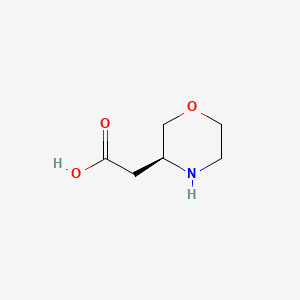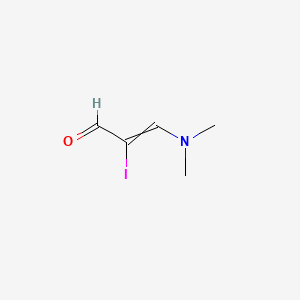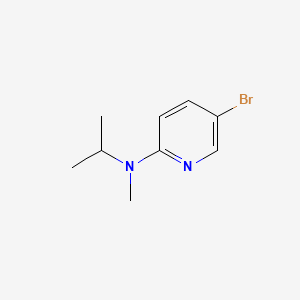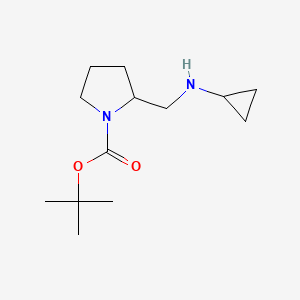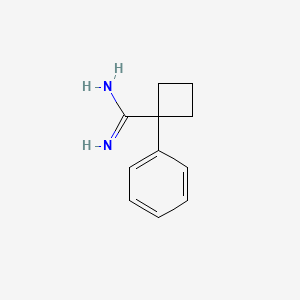![molecular formula C20H12BrN B578768 9H-Dibenzo[a,c]carbazole, 11-bromo- CAS No. 1300028-53-8](/img/structure/B578768.png)
9H-Dibenzo[a,c]carbazole, 11-bromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“9H-Dibenzo[a,c]carbazole, 11-bromo-” is a chemical compound . It is also known as "12-Bromo-9H-dibenzo[a,c]carbazole" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, two new organic luminogens, BCzS and BCzSF, were synthesized by attaching dibenzothiophene and diphenyl sulfone to the nitrogen atom of 9H-dibenzo[a,c]carbazole via a palladium-catalyzed carbon-nitrogen coupling reaction .Molecular Structure Analysis
The molecular geometries of similar compounds, 9-(dibenzo[b,d]thiophen-2-yl)-9H-dibenzo[a,c]carbazole (BCzS) and 9-(4-(phenylsulfonyl)phenyl)-9H-dibenzo[a,c]carbazole (BCzSF), at the ground state were optimized using the density functional theory (DFT) method at the B3LYP/6-311G* level in the Gaussian 09 program .Chemical Reactions Analysis
The synthesis of similar compounds involves a palladium-catalyzed carbon-nitrogen coupling reaction .Physical And Chemical Properties Analysis
The resulting polymer films showed high Φphos. and τphos. values of up to 13.5% and 3.01 s, respectively, and could produce conspicuous green organic afterglow with a duration time of over 20 s under ambient conditions .Wirkmechanismus
Upon the introduction of different substituents (Br, Ph and TPh) to the large conjugated core of 9-methyl-9H-dibenzo[a,c]carbazole (DBC) moiety, the resultant luminogens demonstrated PL quantum yields in solid state ranging from 4.81% to 47.39%. The strong intermolecular electronic coupling in the dimers is proved as the main factor to the bright emission in the solid state .
Zukünftige Richtungen
The development of intelligent polymer materials with high phosphorescence quantum yield (Φphos.) and long phosphorescence lifetime (τphos.) under ambient conditions is of great significance but challenging. The work on similar compounds provides a new direction for developing such intelligent and flexible polymer materials .
Eigenschaften
IUPAC Name |
18-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN/c21-12-9-10-17-18(11-12)22-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(17)20/h1-11,22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKMXXDCBKHEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=C(C=C5)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Dibenzo[a,c]carbazole, 11-bromo- | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



